molecular formula C14H19NO2 B14838572 2-(Cyclohexylmethyl)-5-hydroxybenzamide

2-(Cyclohexylmethyl)-5-hydroxybenzamide

Cat. No.: B14838572
M. Wt: 233.31 g/mol
InChI Key: DZXJWBJFLNEYHF-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-5-hydroxybenzamide is an organic compound characterized by a benzamide core with a cyclohexylmethyl group attached to the second carbon and a hydroxyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-5-hydroxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the benzamide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products

    Oxidation: Formation of 2-(Cyclohexylmethyl)-5-ketobenzamide.

    Reduction: Formation of 2-(Cyclohexylmethyl)-5-hydroxybenzylamine.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexylmethyl)-5-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-5-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclohexylmethyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylmethyl)-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.

    2-(Cyclohexylmethyl)-5-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-(Cyclohexylmethyl)-5-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

2-(Cyclohexylmethyl)-5-hydroxybenzamide is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexylmethyl group and the hydroxyl group provides a distinct profile that can be advantageous in various applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-(cyclohexylmethyl)-5-hydroxybenzamide

InChI

InChI=1S/C14H19NO2/c15-14(17)13-9-12(16)7-6-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,16H,1-5,8H2,(H2,15,17)

InChI Key

DZXJWBJFLNEYHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=C(C=C2)O)C(=O)N

Origin of Product

United States

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